molecular formula C16H19NO2 B1465722 4-[2-(4-Methoxybenzylamino)ethyl]phenol CAS No. 1308223-98-4

4-[2-(4-Methoxybenzylamino)ethyl]phenol

Cat. No. B1465722
CAS RN: 1308223-98-4
M. Wt: 257.33 g/mol
InChI Key: ANFHMVLDNVIVSV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, 4-Methoxybenzylamine can be used for the amination reaction of functionalized aryl bromides . A patent describes the production of a related compound, 4-(2’-methoxyethyl)phenol, by brominating 4-hydroxyacetophenone to produce alpha-bromo-5-hydroxyacetophenone .

Scientific Research Applications

Synthesis and Structural Characterization

  • The synthesis and structure of various compounds related to 4-[2-(4-Methoxybenzylamino)ethyl]phenol have been extensively studied. For example, the preparation of dinuclear oxophenoxovanadates incorporating N4O3-coordinating heptadentate ligands demonstrates the versatility of these compounds in forming complex structures with potential applications in materials science and catalysis (Mondal et al., 2005).

Antioxidant Activity

  • The antioxidant activities of phenolic compounds, including methoxy and phenolic hydroxyl groups, have been investigated, showing that these functional groups can significantly enhance the antioxidant capacity of the compounds. This suggests potential applications in food preservation, cosmetics, and pharmaceuticals to protect against oxidative stress (Chen et al., 2020).

Antimicrobial Activity

  • Schiff base ligands derived from imino-4-methoxyphenol thiazole have been synthesized and characterized, demonstrating moderate antimicrobial activity against various bacteria and fungi. This highlights the potential of these compounds in developing new antimicrobial agents (Vinusha et al., 2015).

Applications in Polymerization

  • Aluminum alkoxides derived from methoxyphenols have been prepared and characterized, showing their efficacy in the ring-opening polymerization of ε-caprolactones. This indicates the utility of these compounds in the synthesis of biodegradable polymers with potential applications in medical devices, drug delivery systems, and environmentally friendly materials (Yu et al., 2000).

Safety and Hazards

The safety data sheet for a related compound, 4-Methoxybenzylamine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-[2-[(4-methoxyphenyl)methylamino]ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-19-16-8-4-14(5-9-16)12-17-11-10-13-2-6-15(18)7-3-13/h2-9,17-18H,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFHMVLDNVIVSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCCC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(4-Methoxybenzylamino)ethyl]phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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